N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide typically involves the reaction of 4-benzylmorpholine with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research is being conducted to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved .
Comparison with Similar Compounds
N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide can be compared with other similar compounds, such as:
N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide: This compound has a similar structure but with different functional groups, leading to different chemical and biological properties.
N-[2-(4-Benzylmorpholin-2-yl)methyl]-2-chloroacetamide: This compound has a similar core structure but differs in the substitution pattern, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[2-(4-benzylmorpholin-2-yl)ethyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-10-15(19)17-7-6-14-12-18(8-9-20-14)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPSIJMAXOVCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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